Dibenzyl azelate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1932-84-9 |

|---|---|

Molecular Formula |

C23H28O4 |

Molecular Weight |

368.5 g/mol |

IUPAC Name |

dibenzyl nonanedioate |

InChI |

InChI=1S/C23H28O4/c24-22(26-18-20-12-6-4-7-13-20)16-10-2-1-3-11-17-23(25)27-19-21-14-8-5-9-15-21/h4-9,12-15H,1-3,10-11,16-19H2 |

InChI Key |

AEPUKSBIJZXFCI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)CCCCCCCC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCCCCCC(=O)OCC2=CC=CC=C2 |

Other CAS No. |

1932-84-9 |

Origin of Product |

United States |

Foundational & Exploratory

Dibenzyl Azelate: A Technical Overview of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Dibenzyl azelate is a diester of azelaic acid and benzyl alcohol. It belongs to the class of organic compounds known as dicarboxylic acid esters. Its properties make it a subject of interest in various chemical and pharmaceutical applications, including its use as a plasticizer.[1][2] This document provides a detailed overview of the chemical properties and structure of this compound, along with relevant experimental methodologies.

Core Chemical and Physical Properties

This compound is chemically identified as dibenzyl nonanedioate.[3] The compound's key identifiers and computed properties are summarized in the table below, providing a foundational dataset for researchers.

| Property | Value | Source |

| Molecular Formula | C23H28O4 | PubChem[3] |

| Molecular Weight | 368.47 g/mol | PubChem[3] |

| Monoisotopic Mass | 368.19876 Da | PubChem |

| CAS Number | 1932-84-9 | PubChem[3] |

| IUPAC Name | dibenzyl nonanedioate | PubChem[3] |

| SMILES | C1=CC=C(C=C1)COC(=O)CCCCCCCC(=O)OCC2=CC=CC=C2 | PubChem[3] |

| InChI Key | AEPUKSBIJZXFCI-UHFFFAOYSA-N | PubChem[3] |

| Predicted XLogP3 | 5.2 | PubChem |

| Covalently-Bonded Unit Count | 1 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 14 | PubChem |

Structural Information

The molecular structure of this compound consists of a central nine-carbon dicarboxylic acid backbone (azelaic acid) esterified at both ends with benzyl alcohol. This structure imparts a significant degree of lipophilicity to the molecule.

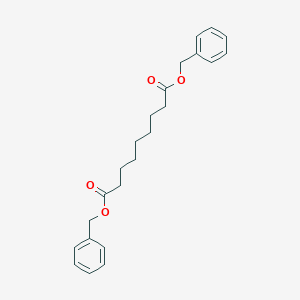

Caption: 2D Chemical Structure of this compound.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the initial search, a general method can be inferred from standard esterification procedures and literature on related compounds.[5] The analysis of azelate esters is often performed using chromatographic techniques.[6]

Synthesis of this compound (General Protocol)

The synthesis of this compound can be achieved through the esterification of azelaic acid with benzyl alcohol. This reaction is typically catalyzed by an acid.

Materials:

-

Azelaic acid

-

Benzyl alcohol (in excess, can also act as a solvent)

-

Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

-

Organic solvent (e.g., toluene, to facilitate water removal)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine azelaic acid, a molar excess of benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Reflux: Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is complete.

-

Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by flash chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure product.[7]

Analytical Characterization (GC-MS)

The identity and purity of the synthesized this compound can be determined by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the high boiling point of this compound, a high-temperature GC method is required.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 8890 GC with 7250 GC/Q-TOF).[8]

-

GC Column: A low-bleed capillary column suitable for high-temperature analysis (e.g., Agilent DB-5Q, 30 m, 0.25 mm, 0.25 µm).[8]

GC-MS Parameters (Illustrative):

-

Inlet: Splitless injection mode.[8]

-

Inlet Temperature Program: Start at 65 °C, then ramp to 280 °C.[8]

-

Oven Temperature Program: Start at 45 °C, hold for 2 minutes, then ramp at 12 °C/min to 325 °C and hold for 11 minutes.[8]

-

Carrier Gas: Helium at a constant flow of 1 mL/min.[8]

-

MS Transfer Line Temperature: 325 °C.[8]

-

MS Ion Source Temperature: 200-230 °C.[8]

-

Electron Energy: 70 eV.[8]

-

Mass Range: 50 to 1000 m/z.[8]

The resulting mass spectrum can be compared with spectral databases for confirmation of the this compound structure.

Logical Workflow: Synthesis and Purification

The following diagram illustrates a typical workflow for the laboratory-scale synthesis and subsequent purification of this compound.

Caption: General workflow for synthesis and purification.

Spectral Information

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong characteristic absorption band for the C=O ester stretch, typically around 1730 cm⁻¹.[5] It will also feature absorptions corresponding to C-O stretching, C-H stretching of the aliphatic chain, and the characteristic peaks of the aromatic benzyl groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show signals for the aromatic protons of the two benzyl groups (typically in the 7.3-7.4 ppm region), a singlet for the benzylic methylene protons (-CH₂-) adjacent to the ester oxygen (around 5.1 ppm), and multiplets for the methylene protons of the azelate backbone.

-

¹³C NMR: The carbon NMR spectrum will provide signals for the carbonyl carbon of the ester (around 173 ppm), the carbons of the aromatic rings, the benzylic carbon, and the distinct carbons of the aliphatic chain.[9][10]

-

This technical guide provides a consolidated resource for professionals working with or researching this compound, offering key data points and procedural outlines to support laboratory work and further development.

References

- 1. mdpi.com [mdpi.com]

- 2. Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C23H28O4 | CID 74734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dibutyl azelate | C17H32O4 | CID 18016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Enhancing the Bioconversion of Azelaic Acid to Its Derivatives by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. lcms.cz [lcms.cz]

- 9. ADIPIC ACID DIBENZYL ESTER(2451-84-5) 13C NMR spectrum [chemicalbook.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

synthesis pathways for dibenzyl azelate

An In-depth Technical Guide to the Synthesis of Dibenzyl Azelate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary , a significant compound in various industrial applications, including as a plasticizer and a potential component in drug delivery systems. This document details the core methodologies, presents quantitative data in a structured format, and includes visualizations of the synthesis pathways and experimental workflows.

Introduction

This compound is the dibenzyl ester of azelaic acid, a nine-carbon dicarboxylic acid. Its synthesis is of interest due to its properties that make it a valuable specialty chemical. The primary methods for its preparation involve the esterification of azelaic acid with benzyl alcohol. This guide will explore three main pathways: Fischer-Speier esterification, synthesis via azelaoyl chloride, and enzymatic synthesis.

Synthesis Pathways

There are three principal routes for the synthesis of this compound, each with distinct advantages and disadvantages in terms of reaction conditions, yield, and environmental impact.

Pathway 1: Fischer-Speier Esterification

This is a direct, acid-catalyzed esterification of azelaic acid with benzyl alcohol. The reaction is reversible and typically requires an acid catalyst and removal of water to drive the equilibrium towards the product.

Reaction Scheme:

Core Mechanism of Dibenzyl Azelate as a Plasticizer: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dibenzyl azelate, a diester of azelaic acid and benzyl alcohol, functions as an effective plasticizer, particularly for enhancing the low-temperature flexibility of rubber-like polymers such as isobutylene-isoprene copolymers (butyl rubber).[1][2][3][4] Like all plasticizers, its primary mechanism of action is the disruption of intermolecular forces between polymer chains, which increases the free volume and segmental mobility of the polymer, thereby lowering its glass transition temperature (Tg) and imparting greater flexibility.[5][6] This guide elucidates the theoretical and practical aspects of this mechanism, collates available quantitative data, outlines relevant experimental protocols, and provides visualizations to illustrate the core concepts. While specific in-depth studies on this compound are limited in publicly accessible literature, this guide synthesizes established principles of polymer science to frame its mechanism of action.

The General Mechanism of Plasticization

Plasticizers are additives that increase the plasticity or fluidity of a material. The core of their action in a polymer matrix can be explained by the lubricity, gel, and free volume theories .[6]

-

Lubricity Theory: This theory posits that the small plasticizer molecules act as lubricants for the large polymer chains, allowing them to slide past one another more easily.[6]

-

Gel Theory: This theory suggests that plasticizers disrupt the three-dimensional gel-like structure formed by loose intermolecular attractions between polymer chains, thus reducing the rigidity of the material.[6]

-

Free Volume Theory: This is the most widely accepted theory. Polymers have a certain amount of "free volume," which is the space between the polymer chains not occupied by the molecules themselves. The mobility of the polymer chains, and thus the flexibility of the material, is dependent on this free volume. Plasticizer molecules, being smaller than the polymer chains, insert themselves between the chains and increase the overall free volume. This increased volume provides more space for the polymer segments to move, lowering the energy required for conformational changes and, consequently, reducing the glass transition temperature (Tg).[5][6]

The effectiveness of a plasticizer is fundamentally dependent on its compatibility with the polymer. This compatibility is governed by the principle of "like dissolves like." A common way to predict this is by comparing the solubility parameters of the plasticizer and the polymer.

Inferred Mechanism of Action for this compound

While specific research detailing the molecular interactions of this compound is scarce, its mechanism can be inferred from its chemical structure and the nature of the polymers it plasticizes, such as butyl rubber (a copolymer of isobutylene and a small amount of isoprene).

-

Molecular Structure: this compound (C₂₃H₂₈O₄) is a relatively large molecule with a long, flexible aliphatic chain (from the azelaic acid) and two bulky aromatic benzyl groups at its ends.

-

Interaction with Butyl Rubber: Butyl rubber is a predominantly non-polar polymer. The long aliphatic chain of this compound is expected to have favorable van der Waals interactions with the polyisobutylene segments of the butyl rubber. The bulky benzyl groups at the ends of the this compound molecule likely play a significant steric role, efficiently pushing the polymer chains apart and creating substantial free volume. The ester groups introduce a degree of polarity, but the overall molecule is largely non-polar, contributing to its compatibility with non-polar elastomers.

The primary mechanism is therefore the physical insertion of this compound molecules between the butyl rubber chains. This separates the polymer chains, weakening the intermolecular van der Waals forces that hold them together. The increased spacing and the inherent flexibility of the azelate chain enhance the segmental mobility of the rubber, allowing it to remain flexible at lower temperatures.

Role of Solubility Parameters

The compatibility of a plasticizer and a polymer can be quantitatively estimated using Hansen Solubility Parameters (HSP), which divide the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[7][8] For effective plasticization, the HSP values of the plasticizer and the polymer should be similar.

Quantitative Data

Publicly available quantitative data on the performance of this compound is limited. The most detailed information comes from a patent that compared its effects on a vulcanized isobutylene-isoprene copolymer with other plasticizers.[3]

Table 1: Comparative Performance of Plasticizers in Isobutylene-Isoprene Copolymer [3]

| Property | This compound | Diamyl Azelate | Tributyl Phosphate | Dibenzyl Sebacate |

| Formulation (parts by weight) | ||||

| Isobutylene-Isoprene Copolymer | 100 | 100 | 100 | 100 |

| Zinc Oxide | 5 | 5 | 5 | 5 |

| Stearic Acid | 3 | 3 | 3 | 3 |

| Plasticizer | 10 | 10 | 10 | 10 |

| Tetramethyl Thiuram Disulfide | 1 | 1 | 1 | 1 |

| Selenium Dimethyl Dithiocarbamate | 1.5 | 1.5 | 1.5 | 1.5 |

| Physical Properties (60 min cure at 287°F) | ||||

| Tensile Strength (psi) | 2,160 | 2,410 | 2,100 | 2,270 |

| Elongation at Break (%) | 730 | 730 | 840 | 840 |

| Modulus at 300% Elongation (psi) | 170 | 350 | 100 | 120 |

| Shore Hardness | 33 | 45 | 28 | 28 |

| Freeze Resistance (-20°F) | OK | OK | Failed | Slight Crease |

Data extracted from U.S. Patent 2,469,748. The "Freeze resistance-envelope test" was a qualitative assessment of flexibility at low temperatures.

Experimental Protocols

Standardized test methods from organizations like ASTM International are used to evaluate the performance of plasticized elastomers.

Tensile Properties (ASTM D412)

This test is used to determine the tensile strength, elongation at break, and modulus of plasticized rubber.[1][2][3][4][10]

-

Specimen Preparation: Dumbbell-shaped specimens are cut from cured sheets of the plasticized rubber compound.

-

Procedure: The specimen is mounted in the grips of a universal testing machine (tensile tester). The grips are separated at a constant rate (typically 500 ± 50 mm/min) until the specimen ruptures.[3][10]

-

Data Collected: The force required to stretch the specimen and the corresponding elongation are recorded throughout the test. From this data, tensile strength, modulus at a specific elongation, and ultimate elongation are calculated.

Hardness (ASTM D2240)

This method measures the indentation hardness of the material using a durometer.

-

Procedure: A specified indenter is forced into the material under a specified spring force. The depth of indentation is measured, which corresponds to the material's hardness on the Shore A or Shore D scale.

Low-Temperature Flexibility

Several methods are used to assess the performance of plasticizers at low temperatures.

-

Brittleness Temperature (ASTM D746): This test determines the temperature at which a plasticized material fractures upon impact under specified conditions.[11]

-

Gehman Test (ASTM D1053): This method measures the torsional stiffness of a sample as a function of temperature. The temperature at which the stiffness reaches a certain multiple of its room temperature value (e.g., T10) is a key parameter.[11]

-

Temperature Retraction (TR) Test (ASTM D1329): This test is particularly relevant for seals. A stretched sample is frozen, and the temperature at which it retracts to a certain percentage of its original length upon warming is determined (e.g., TR-10).[12]

Visualizations

Diagram of Plasticization Mechanism

References

- 1. ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing [labscubed.com]

- 2. infinitalab.com [infinitalab.com]

- 3. zwickroell.com [zwickroell.com]

- 4. How to perform ASTM D412 Tensile Test on Rubber & Elastomers [prestogroup.com]

- 5. Plasticizers for rubbers - Lubes em Foco [portallubes.com.br]

- 6. Dibutyl azelate | C17H32O4 | CID 18016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 9. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]

- 10. horizontester.com [horizontester.com]

- 11. prepol.com [prepol.com]

- 12. nrc.gov [nrc.gov]

physical and chemical characteristics of dibenzyl azelate

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Dibenzyl Azelate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . It includes detailed data on its properties, experimental protocols for its synthesis and analysis, and insights into its potential applications, particularly in the context of drug development.

Core Chemical and Physical Properties

This compound, with the IUPAC name dibenzyl nonanedioate, is the dibenzyl ester of the C9 dicarboxylic acid, azelaic acid. While it serves as a valuable plasticizer and a potential prodrug for azelaic acid, experimentally determined physical constants such as melting and boiling points are not widely reported in publicly available literature. For comparative purposes, data for related short-chain dialkyl azelates are provided alongside the known properties of this compound.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | dibenzyl nonanedioate | [1] |

| CAS Number | 1932-84-9 | [1] |

| Molecular Formula | C₂₃H₂₈O₄ | [1][2] |

| Molecular Weight | 368.47 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)CCCCCCCC(=O)OCC2=CC=CC=C2 | [1] |

| InChI | InChI=1S/C23H28O4/c24-22(26-18-20-12-6-4-7-13-20)16-10-2-1-3-11-17-23(25)27-19-21-14-8-5-9-15-21/h4-9,12-15H,1-3,10-11,16-19H2 | [1] |

| InChIKey | AEPUKSBIJZXFCI-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 5.2 | [1] |

Table 2: Physical Properties of Related Azelate Esters (for comparison)

| Property | Diethyl Azelate | Dibutyl Azelate | Reference |

| Appearance | Colorless to light yellow liquid | Liquid | [3][4] |

| Melting Point | -16 to -15.8 °C | N/A | |

| Boiling Point | 172 °C at 18 mmHg | 336 °C | [4] |

| Density | 0.973 g/mL at 25 °C | N/A | |

| Solubility | Soluble in ether, alcohol; insoluble in water | Insoluble in water | [3][4] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for research and development. The following protocols are based on established esterification and analytical techniques for azelaic acid and its esters.

Synthesis of this compound via Fischer Esterification

This protocol describes a standard acid-catalyzed esterification.

Materials:

-

Azelaic acid (1.0 eq)

-

Benzyl alcohol (≥ 2.2 eq)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq) or p-toluenesulfonic acid

-

Toluene (as solvent and for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: A mixture of azelaic acid, benzyl alcohol, and a catalytic amount of sulfuric acid in toluene is prepared in a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser.

-

Esterification: The reaction mixture is heated to reflux. Water produced during the reaction is removed azeotropically and collected in the Dean-Stark trap. The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

References

Dibenzyl Azelate: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of dibenzyl azelate, focusing on its fundamental molecular properties, potential synthesis methodologies, and analytical approaches. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who are interested in the application and characterization of this molecule.

Core Molecular Data

This compound is the dibenzyl ester of azelaic acid. Its key molecular identifiers and properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₃H₂₈O₄[1][2][3] |

| Molecular Weight | 368.5 g/mol [1] |

| IUPAC Name | dibenzyl nonanedioate[2] |

| SMILES | C1=CC=C(C=C1)COC(=O)CCCCCCCC(=O)OCC2=CC=CC=C2[2][3] |

| InChI Key | AEPUKSBIJZXFCI-UHFFFAOYSA-N[2] |

Synthesis Protocol: Fischer-Speier Esterification

While specific, detailed experimental protocols for the direct synthesis of this compound are not extensively documented in readily available literature, a standard approach would be the Fischer-Speier esterification of azelaic acid with benzyl alcohol. This method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.

Proposed Experimental Methodology

Materials:

-

Azelaic acid

-

Benzyl alcohol (2 molar equivalents)

-

Concentrated sulfuric acid (catalytic amount)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine azelaic acid, benzyl alcohol (2 equivalents), and toluene.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the mixture to reflux. The water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected.

-

Work-up: Once the reaction is complete (no more water is collected), cool the mixture to room temperature.

-

Extraction and Neutralization: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be further purified by techniques such as column chromatography or recrystallization to yield the final product.

Analytical Characterization

The successful synthesis and purity of this compound can be confirmed using various analytical techniques. While specific methods for this compound are not detailed, a general approach based on the analysis of similar compounds can be employed. For instance, methods used for analyzing azelaic acid in cosmetic products often involve derivatization followed by gas chromatography-mass spectrometry (GC-MS).[4]

Proposed Analytical Methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and identify fragmentation patterns of the synthesized ester.

-

High-Performance Liquid Chromatography (HPLC): For purity assessment of the final product. A suitable method would need to be developed, likely using a reverse-phase column.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of both the azelate and benzyl moieties.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl stretch.

Visualizing the Synthesis Pathway

The synthesis of this compound via Fischer-Speier esterification can be represented as a chemical reaction pathway.

Caption: Fischer-Speier esterification of azelaic acid and benzyl alcohol.

References

An In-depth Technical Guide to the Thermal Degradation Analysis of Dibenzyl Azelate

For Researchers, Scientists, and Drug Development Professionals

Dibenzyl azelate is an ester of azelaic acid and benzyl alcohol, finding applications as a plasticizer.[1] Understanding its thermal stability is crucial for its use in various formulations, particularly in applications where it might be subjected to elevated temperatures during manufacturing, storage, or use.

Core Analytical Techniques

The thermal degradation of this compound can be thoroughly investigated using a combination of thermoanalytical techniques. The primary methods employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] It is used to determine the thermal stability and decomposition profile of a material.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[2] It is used to detect thermal transitions such as melting, crystallization, and glass transitions, as well as to quantify the enthalpy changes associated with these processes.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the degradation products of a material. The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocols

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard TGA pan (e.g., aluminum or platinum).

-

Atmosphere: High-purity nitrogen or air, with a constant flow rate (e.g., 50 mL/min).

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up to 600 °C at a constant heating rate (e.g., 10 °C/min).[3]

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax) from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Atmosphere: High-purity nitrogen, with a constant flow rate (e.g., 50 mL/min).

-

Temperature Program:

-

Equilibrate at a temperature below the expected melting point (e.g., 0 °C).

-

Ramp up to a temperature above the expected decomposition temperature (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min).

-

Cool down to the initial temperature at the same rate.

-

Perform a second heating cycle under the same conditions to observe any changes in the thermal behavior after the initial heating.

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (Tm) and the enthalpy of fusion (ΔHf) from the endothermic peak.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

-

Instrument: A pyrolyzer coupled to a gas chromatograph-mass spectrometer system.

-

Sample Preparation: Place a small amount (e.g., 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: A temperature above the decomposition onset observed in TGA (e.g., 400 °C, 500 °C, or 600 °C) to ensure complete fragmentation.

-

Pyrolysis Time: Typically a few seconds (e.g., 10-20 seconds).

-

-

GC-MS Conditions:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A suitable temperature program to separate the pyrolysis products, for example, starting at 50 °C and ramping up to 300 °C.

-

MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of, for example, m/z 35-550.

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra with a standard mass spectral library (e.g., NIST).

Data Presentation

The quantitative data obtained from the thermal analysis of this compound should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: TGA and DSC Data for this compound (Illustrative)

| Parameter | Value (Illustrative) | Unit | Description |

| Melting Point (Tm) | 85 - 95 | °C | Temperature at which the substance transitions from solid to liquid. |

| Enthalpy of Fusion (ΔHf) | 120 - 140 | J/g | Heat absorbed during melting. |

| Onset Decomposition (Tonset) | 280 - 300 | °C | Temperature at which significant mass loss begins. |

| Tmax (DTG peak) | 320 - 340 | °C | Temperature of the maximum rate of mass loss. |

| Residue at 600 °C | < 1 | % | Remaining mass after heating to 600 °C. |

Table 2: Potential Pyrolysis Products of this compound Identified by Py-GC-MS (Hypothetical)

| Retention Time (min) | Identified Compound | Molecular Formula | Key Mass Fragments (m/z) |

| (Illustrative) | Toluene | C7H8 | 91, 92 |

| (Illustrative) | Benzyl alcohol | C7H8O | 108, 107, 79, 77 |

| (Illustrative) | Benzaldehyde | C7H6O | 106, 105, 77 |

| (Illustrative) | Azelaic acid | C9H16O4 | 188, 170, 152 |

| (Illustrative) | Dibenzyl ether | C14H14O | 198, 107, 91, 77 |

| (Illustrative) | Various short-chain hydrocarbons | - | - |

Visualizations

Experimental Workflow

The logical flow of the thermal analysis process can be visualized as follows:

Caption: Workflow for the thermal analysis of this compound.

Hypothetical Thermal Degradation Pathway

Based on the principles of ester pyrolysis, the thermal degradation of this compound likely proceeds through homolytic cleavage of the ester bonds. The C-O bond between the carbonyl group and the benzylic oxygen is a probable point of initial scission, as is the bond between the benzylic carbon and the oxygen.

Caption: Hypothetical degradation pathway of this compound.

Interpretation and Conclusion

The collective data from TGA, DSC, and Py-GC-MS will provide a comprehensive understanding of the thermal behavior of this compound. The TGA data will define the upper-temperature limit for its application. DSC will characterize its physical transitions, which is important for formulation and processing. Py-GC-MS will elucidate the chemical changes occurring during degradation, offering insights into the degradation mechanism and the nature of any potential volatile by-products. This integrated approach is essential for ensuring the safe and effective use of this compound in research, drug development, and other industrial applications.

References

Spectroscopic Data Interpretation of Dibenzyl Azelate: A Technical Guide

This guide provides a detailed analysis of the spectroscopic data for dibenzyl azelate, a diester commonly used as a plasticizer and in various chemical syntheses. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its characterization, purity assessment, and structural elucidation. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Molecular Structure

This compound, with the molecular formula C23H28O4, is the dibenzyl ester of nonanedioic acid (azelaic acid).[1][2] Its structure consists of a central nine-carbon aliphatic chain linked at both ends to carboxyl groups, which are in turn esterified with benzyl alcohol.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | m | 10H | Aromatic protons (C₆H₅) |

| 5.11 | s | 4H | Benzylic protons (O-CH₂-Ph) |

| 2.28 | t | 4H | α-protons (-CH₂-COO) |

| 1.62 | quintet | 4H | β-protons (-CH₂-CH₂-COO) |

| 1.30 | m | 6H | γ, δ, γ'-protons |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~173.3 | Carbonyl carbon (C=O) |

| ~136.0 | Aromatic quaternary carbon (C1' and C1'') |

| ~128.5 | Aromatic CH (C2', C6', C2'', C6'') |

| ~128.2 | Aromatic CH (C4' and C4'') |

| ~128.0 | Aromatic CH (C3', C5', C3'', C5'') |

| ~66.1 | Benzylic carbon (O-CH₂-Ph) |

| ~34.0 | α-carbon (-CH₂-COO) |

| ~29.0 | γ/δ-carbons |

| ~24.8 | β-carbon (-CH₂-CH₂-COO) |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary slightly in experimental data.[3][4][5]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Strong | Aliphatic C-H stretch |

| 1750-1735 | Strong | C=O (ester) stretch[3] |

| 1600, 1500 | Medium-Weak | C=C aromatic ring stretch |

| 1300-1000 | Strong | C-O stretch[3][6] |

| 750-690 | Strong | Aromatic C-H bend (monosubstituted) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 368.19 | [M]⁺ | Molecular ion |

| 369.20 | [M+H]⁺ | Protonated molecule[2] |

| 391.19 | [M+Na]⁺ | Sodium adduct[2] |

| 277.15 | [M - C₇H₇]⁺ | Loss of a benzyl radical |

| 181.05 | [C₇H₇O₂]⁺ | Benzyloxycarbonyl cation |

| 108.05 | [C₇H₈O]⁺ | Tropylium ion rearrangement from benzyl alcohol fragment |

| 91.05 | [C₇H₇]⁺ | Tropylium ion (base peak) |

Note: The molecular weight of this compound is 368.46 g/mol .[]

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[8]

-

¹H NMR Acquisition :

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[9]

-

-

¹³C NMR Acquisition :

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary to obtain a good spectrum for all carbons, especially quaternary carbons.

-

-

Processing : Process the acquired free induction decay (FID) with an appropriate line broadening factor and perform phase and baseline corrections. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.

IR Spectroscopy

-

Sample Preparation (Thin Solid Film) :

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition :

-

Obtain a background spectrum of the clean salt plate.

-

Place the sample-coated salt plate in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry

-

Sample Preparation :

-

Instrumentation : Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Acquisition :

-

Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).

-

Acquire data in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

-

Set the mass range to scan from m/z 50 to 500 or higher to ensure the detection of the molecular ion and expected fragments.

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe characteristic fragment ions.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Key Mass Spectral Fragmentation Pathways

This diagram outlines the primary fragmentation patterns expected for this compound in mass spectrometry.

References

- 1. This compound | C23H28O4 | CID 74734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C23H28O4) [pubchemlite.lcsb.uni.lu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. community.wvu.edu [community.wvu.edu]

- 8. rsc.org [rsc.org]

- 9. emory.edu [emory.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Potential Biodegradation Pathways of Dibenzyl Azelate

This technical guide provides a comprehensive overview of the potential biodegradation pathways of this compound, a diester compound. While direct studies on the microbial degradation of this compound are not extensively documented in publicly available literature, its metabolic fate can be predicted based on the well-established biodegradation pathways of its constituent molecules: azelaic acid and benzyl alcohol. The initial step in the biodegradation of this compound is likely the enzymatic hydrolysis of its ester bonds, followed by the separate degradation of the resulting products.

Initial Hydrolysis of this compound

The biodegradation of this compound is expected to commence with the cleavage of its two ester linkages. This hydrolysis reaction would be catalyzed by non-specific esterases or lipases, which are ubiquitous in various microorganisms. This enzymatic action releases one molecule of azelaic acid and two molecules of benzyl alcohol. The rapid hydrolysis of azelates to azelaic acid has been noted in the context of their topical application and safety.[1]

Diagram of the Initial Hydrolysis of this compound

Caption: Initial enzymatic hydrolysis of this compound.

Biodegradation Pathway of Benzyl Alcohol

Once liberated, benzyl alcohol is a readily biodegradable aromatic compound under both aerobic and anaerobic conditions. Microorganisms from various genera, including Pseudomonas, Gordonia, and Aromatoleum, are known to metabolize benzyl alcohol.[2][3][4]

2.1. Aerobic Degradation of Benzyl Alcohol

Under aerobic conditions, the degradation of benzyl alcohol typically proceeds through a series of oxidation steps to form catechol, which is a central intermediate in the degradation of many aromatic compounds.[2][3][5] The catechol then undergoes ring cleavage, either through an ortho- or meta-cleavage pathway, leading to intermediates that can enter the tricarboxylic acid (TCA) cycle.

The key steps are:

-

Oxidation to Benzaldehyde: Benzyl alcohol is first oxidized to benzaldehyde by an alcohol dehydrogenase.[3][5]

-

Oxidation to Benzoic Acid: Benzaldehyde is further oxidized to benzoic acid by an aldehyde dehydrogenase.[3][5]

-

Hydroxylation to Catechol: Benzoic acid is then converted to catechol.

-

Ring Cleavage: The aromatic ring of catechol is cleaved by dioxygenase enzymes.

-

Funneling into the TCA Cycle: The resulting aliphatic acids are further metabolized to intermediates of the TCA cycle, such as succinyl-CoA and acetyl-CoA.

Diagram of the Aerobic Biodegradation Pathway of Benzyl Alcohol

Caption: Aerobic degradation pathway of benzyl alcohol.

2.2. Anaerobic Degradation of Benzyl Alcohol

In the absence of oxygen, certain bacteria, such as Aromatoleum aromaticum, can degrade benzyl alcohol.[4] The anaerobic pathway also involves initial oxidation to benzoic acid, which is then activated to benzoyl-CoA. The aromatic ring of benzoyl-CoA is then reduced and subsequently cleaved.

The key steps are:

-

Oxidation to Benzaldehyde and Benzoic Acid: Similar to the aerobic pathway, benzyl alcohol is oxidized to benzaldehyde and then to benzoic acid.[4]

-

Formation of Benzoyl-CoA: Benzoic acid is activated to benzoyl-CoA by benzoate-CoA ligase.[4]

-

Ring Reduction and Cleavage: The benzoyl-CoA undergoes dearomatization via ring reduction, followed by hydrolytic ring cleavage and subsequent β-oxidation to simpler molecules that can enter central metabolism.

Diagram of the Anaerobic Biodegradation Pathway of Benzyl Alcohol

Caption: Anaerobic degradation pathway of benzyl alcohol.

Biodegradation Pathway of Azelaic Acid

Azelaic acid is a naturally occurring nine-carbon dicarboxylic acid. It is known to be metabolized by microorganisms, including the yeast Malassezia furfur.[6] As a dicarboxylic acid, its metabolism is expected to proceed via β-oxidation, a common pathway for the degradation of fatty acids. Azelaic acid is metabolized by β-oxidation, ultimately forming malonyl-CoA or acetyl-CoA.[7]

The proposed steps for the degradation of azelaic acid are:

-

Activation to Acyl-CoA: Azelaic acid is activated to its corresponding acyl-CoA derivative.

-

β-Oxidation: The acyl-CoA derivative undergoes successive rounds of β-oxidation, shortening the carbon chain by two carbons in each cycle and producing acetyl-CoA. Given that azelaic acid has an odd number of carbon atoms between the carboxyl groups, the final product of β-oxidation would likely be propionyl-CoA, which can then be converted to succinyl-CoA and enter the TCA cycle.

Diagram of the Biodegradation Pathway of Azelaic Acid

Caption: Proposed β-oxidation pathway for azelaic acid.

Quantitative Data

| Compound/Polymer | Microorganism/Enzyme | Observation | Reference |

| Poly(ethylene azelate) | Rhizopus delemar and Pseudomonas cepacia lipases | Faster degradation compared to poly-ε-caprolactone. | [10] |

| Benzyl Alcohol | Gordonia sp. strain MTCC 4818 | Utilized as a sole carbon source. | [2] |

| Benzyl Alcohol | Pseudomonas putida CSV86 | Utilized as a growth substrate. | [3][5] |

| Azelaic Acid containing Copolymers | Rhizopus oryzae lipase | Enzymatic degradation observed via weight loss. | [9] |

Experimental Protocols

Detailed experimental protocols for assessing the biodegradation of this compound can be adapted from established methods for studying the environmental fate of esters and aromatic compounds.[8][11]

5.1. Microbial Degradation Studies

-

Enrichment and Isolation of Degrading Microorganisms:

-

Collect environmental samples (e.g., soil, water, sediment) from potentially contaminated sites.

-

Use a mineral salts medium with this compound as the sole carbon source to enrich for microorganisms capable of its degradation.

-

Isolate individual microbial strains by plating on solid media containing this compound.

-

Identify potent degrading strains through morphological, biochemical, and molecular (e.g., 16S rRNA gene sequencing) methods.

-

-

Biodegradation Assays:

-

Inoculate a defined mineral salts medium containing a known concentration of this compound with the isolated microbial strain(s).

-

Incubate under controlled conditions (temperature, pH, aeration).

-

Monitor the disappearance of this compound and the appearance of intermediates (benzyl alcohol, azelaic acid, benzoic acid, etc.) over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Measure microbial growth (e.g., optical density, protein content) to correlate it with substrate degradation.

-

5.2. Enzymatic Hydrolysis Assays

-

Enzyme Source: Utilize commercially available lipases and esterases or crude enzyme extracts from the isolated degrading microorganisms.

-

Assay Conditions:

-

Prepare a buffered solution (e.g., phosphate buffer) containing this compound.

-

Initiate the reaction by adding the enzyme preparation.

-

Incubate at the optimal temperature and pH for the enzyme.

-

Monitor the formation of benzyl alcohol and/or azelaic acid over time using HPLC or a suitable spectrophotometric method.

-

Determine enzyme kinetics (Km, Vmax) by varying the substrate concentration.

-

Workflow for Investigating this compound Biodegradation

Caption: Experimental workflow for biodegradation studies.

Conclusion

The biodegradation of this compound is likely to be a multi-step process initiated by enzymatic hydrolysis to yield benzyl alcohol and azelaic acid. These intermediates are then channeled into well-established aerobic and anaerobic degradation pathways. Benzyl alcohol is degraded via catechol to intermediates of the TCA cycle, while azelaic acid is likely metabolized through β-oxidation. While specific data for this compound is sparse, the known metabolic fates of its components provide a robust framework for predicting its environmental persistence and for designing effective bioremediation strategies. Further research employing the experimental protocols outlined above would be invaluable for confirming these putative pathways and for quantifying the rates of degradation.

References

- 1. researchgate.net [researchgate.net]

- 2. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Azelaic Acid: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The multiple uses of azelaic acid in dermatology: mechanism of action, preparations, and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Review of Environmental Fate and Effects of Selected Phthalate Esters, Danish Environmental Protection Agency [www2.mst.dk]

- 9. mdpi.com [mdpi.com]

- 10. Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantifying the contribution of photodegradation to the fate of florpyrauxifen-benzyl, an emerging aquatic herbicide, in freshwater environments - American Chemical Society [acs.digitellinc.com]

Preliminary Toxicology of Dibenzyl Azelate: An In-depth Technical Guide

Disclaimer: Direct toxicological studies on dibenzyl azelate are not publicly available. This guide provides a preliminary toxicological assessment based on the known profiles of its constituent molecules: azelaic acid and benzyl alcohol. This compound is a diester formed from azelaic acid and two molecules of benzyl alcohol. It is anticipated that in a biological system, this compound would be metabolized (hydrolyzed) into these two components. Therefore, an understanding of their individual toxicities is essential for a preliminary safety evaluation.

Toxicological Profile of Azelaic Acid

Azelaic acid is a naturally occurring saturated dicarboxylic acid found in grains like wheat, rye, and barley.[1][2] It is utilized in topical dermatological preparations for conditions such as acne and rosacea.[1][3]

Azelaic acid exhibits very low acute toxicity in animal studies.[4]

Table 1: Acute Toxicity of Azelaic Acid

| Species | Route of Administration | LD50 (Median Lethal Dose) | Reference |

| Rat | Oral | > 5,000 mg/kg | [5] |

| Rat | Oral | > 4,000 mg/kg | [6] |

| Rat | Oral | > 2,000 mg/kg | [7] |

| Mouse (male) | Oral | 3,750 mg/kg (minimum lethal dose) | [4] |

| Mouse (female) | Oral | 5,000 mg/kg (minimum lethal dose) | [4] |

| Rabbit | Dermal | > 2,000 mg/kg | [8] |

Repeated dose studies indicate a low potential for systemic toxicity.

Table 2: Sub-chronic Toxicity of Azelaic Acid

| Species | Route | Duration | NOAEL (No-Observed-Adverse-Effect Level) | Observations | Reference |

| Rat | Dermal | 6 months | 300 mg/kg bw/day | No treatment-related effects observed. | [4] |

| Dog | Dermal (20% cream) | 26 weeks | 300 mg/kg bw/day | Slight irritation at the application site. No systemic effects. | [4] |

| Minipig | Dermal (15% emulsion) | 13 weeks | 450 mg/kg bw/day | No treatment-related effects observed. | [4] |

Azelaic acid is not considered to be genotoxic based on a battery of in vitro and in vivo assays.[4][9]

Table 3: Genotoxicity of Azelaic Acid

| Assay | System | Concentration/Dose | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium | Up to 10 mg/plate | Negative | [4] |

| In vitro HGRPT Assay | Mammalian cells | Not specified | Negative | [4] |

| In vitro Human Lymphocyte Test | Human lymphocytes | Not specified | Negative | [4] |

| In vivo Dominant Lethal Assay | Male mice | Up to 2,000 mg/kg bw (oral) | Negative | [4] |

Available data suggests that azelaic acid is not carcinogenic.[4] A 2-year dermal carcinogenicity study in mice with an azelaic acid pre-foam emulsion showed no treatment-related tumors at concentrations up to 30%.[4]

Embryotoxicity was noted in some animal studies, but only at doses that also caused maternal toxicity.[4][9] No teratogenic effects were observed.[9] In a study where female rats and rabbits were given diets containing 140 or 200 mg/kg/day of azelaic acid, respectively, through gestation day 19, no reproductive or developmental effects were observed.[1]

Toxicological Profile of Benzyl Alcohol

Benzyl alcohol is an aromatic alcohol used as a solvent, preservative, and fragrance ingredient in a variety of products.[10][11]

Benzyl alcohol has low acute toxicity.[11]

Table 4: Acute Toxicity of Benzyl Alcohol

| Species | Route of Administration | LD50 (Median Lethal Dose) | Reference |

| Rat | Oral | 1,250 mg/kg | [11] |

| Rat | Oral | 1.2 g/kg | [11] |

Benzyl alcohol can be a skin and eye irritant, particularly at higher concentrations.[10]

-

Skin Irritation: At concentrations of 3% or higher, benzyl alcohol has been found to be a skin irritant.[10] Repeated exposure can lead to contact dermatitis, characterized by redness, swelling, and blistering.[10][12]

-

Eye Irritation: It is considered an eye irritant, and in its pure form, can cause corneal necrosis.[10]

-

Inhalation: Inhalation of high concentrations of benzyl alcohol vapor may cause irritation of the upper respiratory tract, headache, nausea, and vomiting.[13] In rare cases, inhalation exposure has led to altered mental status and metabolic acidosis.[14]

-

Systemic Effects: Very high concentrations can lead to toxic effects including respiratory failure, vasodilation, hypotension, convulsions, and paralysis.[11]

-

Neonatal Toxicity: Benzyl alcohol is known to be toxic to neonates and is associated with "gasping syndrome," a potentially fatal condition.[11][15]

Experimental Protocols

-

Objective: To assess the mutagenic potential of azelaic acid.

-

Test System: Salmonella typhimurium strains TA 1535, TA 1537, TA 98, and TA 100.

-

Methodology: The assay was conducted with and without a metabolic activation system (S9 mix). Azelaic acid was tested at concentrations up to 10 mg/plate using the direct plate incorporation method. Following treatment, the number of revertant colonies was counted and compared to control plates.

-

Reference: [4]

-

Objective: To evaluate the potential for azelaic acid to cause chromosomal abnormalities in germ cells.

-

Test System: Male mice.

-

Methodology: A single oral gavage dose of azelaic acid (0, 500, 1000, and 2000 mg/kg bw) was administered to male mice. Following administration, each male was mated with untreated female mice for a period of 4 days. The females were replaced 11 times for a total breeding period of 48 days. The fertility index, total implants, and the number of live and dead implants were recorded.

-

Reference: [4]

Mandatory Visualizations

References

- 1. Azelaic Acid | C9H16O4 | CID 2266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azelaic Acid: Evidence-based Update on Mechanism of Action and Clinical Application - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. download.basf.com [download.basf.com]

- 8. azelaic.com [azelaic.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. medlabgear.com [medlabgear.com]

- 11. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. BENZYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. Toxic benzyl alcohol inhalation: Altered mental status with metabolic acidosis and hyperammonemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What are the side effects of Benzyl Alcohol? [synapse.patsnap.com]

dibenzyl azelate CAS registry number and chemical identifiers

An In-depth Technical Guide to Dibenzyl Azelate: Chemical Identifiers

This guide provides a focused overview of the key chemical identifiers for this compound, a compound of interest to researchers, scientists, and professionals in drug development.

Chemical Identity of this compound

This compound is a diester of azelaic acid and benzyl alcohol. Understanding its various chemical identifiers is crucial for accurate documentation, database searching, and regulatory submissions.

Tabulated Chemical Identifiers

The following table summarizes the primary chemical identifiers for this compound, providing a clear and concise reference.

| Identifier Type | Value | Reference |

| CAS Registry Number | 1932-84-9 | [][2] |

| IUPAC Name | dibenzyl nonanedioate | [][2] |

| Molecular Formula | C23H28O4 | [][2][3] |

| Molecular Weight | 368.466 g/mol | [] |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)CCCCCCCC(=O)OCC2=CC=CC=C2 | [][2][3] |

| InChI | InChI=1S/C23H28O4/c24-22(26-18-20-12-6-4-7-13-20)16-10-2-1-3-11-17-23(25)27-19-21-14-8-5-9-15-21/h4-9,12-15H,1-3,10-11,16-19H2 | [][3] |

| InChIKey | AEPUKSBIJZXFCI-UHFFFAOYSA-N | [][2][3] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound typically involve the esterification of azelaic acid with benzyl alcohol. A general procedure would be:

-

Reaction Setup: Azelaic acid and a molar excess of benzyl alcohol are combined in a round-bottom flask with a suitable solvent (e.g., toluene) and a strong acid catalyst (e.g., p-toluenesulfonic acid).

-

Water Removal: The flask is equipped with a Dean-Stark apparatus to azeotropically remove the water formed during the esterification, driving the reaction to completion.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled and washed with a basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Visualization of Chemical Identifier Relationships

The following diagram illustrates the hierarchical relationship between the different chemical identifiers for this compound.

Caption: Hierarchical relationship of this compound's chemical identifiers.

References

A Comprehensive Literature Review on Dibenzyl Azelate Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current research on dibenzyl azelate. Due to a notable lack of extensive research specifically focused on this compound, this review synthesizes the available information and supplements it with data from closely related azelaic acid esters to provide a foundational understanding for future research. The primary application identified for this compound is as a plasticizer.[1][2]

Core Concepts

This compound is the dibenzyl ester of azelaic acid, a nine-carbon dicarboxylic acid. Its chemical structure consists of a central nine-carbon aliphatic chain capped at both ends by carboxyl groups, which are esterified with benzyl alcohol.

Chemical Structure:

-

Molecular Formula: C₂₃H₂₈O₄

-

Molecular Weight: 368.47 g/mol

-

IUPAC Name: Dibenzyl nonanedioate

-

CAS Number: 1932-84-9

Physicochemical Properties

| Property | Dibutyl Azelate | Diethyl Azelate | Dimethyl Azelate | This compound |

| Molecular Formula | C₁₇H₃₂O₄ | C₁₃H₂₄O₄ | C₁₁H₂₀O₄ | C₂₃H₂₈O₄ |

| Molecular Weight ( g/mol ) | 300.4 | 244.33 | 216.27 | 368.47 |

| Boiling Point (°C) | 336 | 294 | - | Not available |

| Melting Point (°C) | - | -16 to -15.8 | - | Not available |

| Density (g/mL) | - | 0.973 (at 25°C) | - | Not available |

| Solubility | Insoluble in water | Soluble in organic solvents, insoluble in water | - | Inferred to be soluble in organic solvents, insoluble in water |

Data for dibutyl, diethyl, and dimethyl azelate are sourced from PubChem and other chemical suppliers.[3][4][5][6][7]

Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not explicitly available in the searched literature. However, a general and widely used method for the synthesis of dicarboxylic acid esters is the Fischer esterification of the dicarboxylic acid with the corresponding alcohol in the presence of an acid catalyst.

General Synthesis of Azelate Esters:

A plausible synthetic route for this compound would involve the reaction of azelaic acid with benzyl alcohol. One method described for the synthesis of other azelate esters involves reacting the diacid with an alcohol at low temperatures (4–10 °C) in the presence of a catalyst such as p-toluenesulfonic acid.[1]

Illustrative Experimental Protocol (Hypothetical): Synthesis of this compound

Disclaimer: The following protocol is a generalized procedure based on standard esterification methods and has not been specifically validated for this compound in the reviewed literature.

Materials:

-

Azelaic acid (1 equivalent)

-

Benzyl alcohol (2.2 equivalents)

-

p-Toluenesulfonic acid monohydrate (0.1 equivalents)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add azelaic acid, benzyl alcohol, p-toluenesulfonic acid, and toluene.

-

Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Characterization Data (Predicted):

While specific spectral data for this compound is not available, the following are predicted characteristic signals based on the structure and data from similar compounds.

¹H NMR (CDCl₃):

-

δ 7.30-7.40 (m, 10H): Aromatic protons of the two benzyl groups.

-

δ 5.12 (s, 4H): Methylene protons of the benzyl groups (-CH₂-Ph).

-

δ 2.30 (t, 4H): Protons on the carbons alpha to the carbonyl groups (-CH₂-COO-).

-

δ 1.60 (m, 4H): Protons on the carbons beta to the carbonyl groups (-CH₂-CH₂-COO-).

-

δ 1.30 (m, 6H): Remaining methylene protons of the azelaic acid backbone.

¹³C NMR (CDCl₃):

-

δ 173.5: Carbonyl carbons (-COO-).

-

δ 136.0: Quaternary aromatic carbons of the benzyl groups.

-

δ 128.5, 128.2, 128.0: Aromatic carbons of the benzyl groups.

-

δ 66.5: Methylene carbons of the benzyl groups (-CH₂-Ph).

-

δ 34.0: Carbons alpha to the carbonyl groups.

-

δ 29.0, 25.0: Methylene carbons of the azelaic acid backbone.

FTIR (KBr, cm⁻¹):

-

~3030: Aromatic C-H stretch.

-

~2930, 2850: Aliphatic C-H stretch.

-

~1730: C=O stretch of the ester.

-

~1170: C-O stretch of the ester.

Applications in Materials Science

The primary documented application of this compound is as a plasticizer for polymers.[1][2] It is often used in combination with other plasticizers, such as diamyl azelate, in rubber-like polymers at concentrations ranging from 5% to 60% by weight.[1][2] Plasticizers are additives that increase the flexibility and durability of a material. They work by embedding themselves between the polymer chains, spacing them apart and thus lowering the glass transition temperature (Tg).

Performance as a Plasticizer (Qualitative):

While specific quantitative data on the performance of this compound as a plasticizer is lacking, a study on other dicarboxylate esters as PVC plasticizers provides some insight. Azelate esters have been shown to be effective plasticizers, with di(2-ethylhexyl) azelate (D2EHAz) blended with PVC exhibiting a glass transition temperature in the range of 68.58 – 71.90 °C and good thermal stability.[8] It can be inferred that this compound would also lower the glass transition temperature and increase the flexibility of polymers it is blended with.

Biological Activity

There is no direct research available on the biological activity or cytotoxicity of this compound. However, the biological activities of its parent compound, azelaic acid, are well-documented. Azelaic acid exhibits anti-inflammatory, antibacterial, and anti-keratinizing properties.[1] It is used in the treatment of acne and some skin pigmentation disorders. Some studies have investigated the cytotoxicity of other azelate esters. For instance, dilauryl azelate was found to be non-toxic to 3T3 normal fibroblast cells, suggesting its potential safety for pharmaceutical applications.[1]

Further research is required to determine if this compound possesses any of the biological activities of azelaic acid or if it has its own unique biological profile. Cytotoxicity assays on relevant cell lines would be a necessary first step in evaluating its potential for any biomedical applications.

Visualizations

Logical Workflow for Synthesis and Purification of this compound

Caption: A generalized workflow for the synthesis and purification of this compound.

Proposed Mechanism of Action as a Plasticizer

Caption: How this compound increases polymer flexibility by separating polymer chains.

Conclusion and Future Directions

The current body of literature on this compound is sparse, with its primary identification being as a plasticizer. There is a clear need for foundational research to characterize this compound fully. Future research should focus on:

-

Developing and publishing a detailed, optimized synthesis protocol. This would enable more widespread and consistent research on the compound.

-

Thoroughly characterizing its physicochemical properties. This includes determining its melting point, boiling point, density, and acquiring and interpreting its full spectral data (¹H NMR, ¹³C NMR, FTIR, Mass Spectrometry).

-

Quantitatively evaluating its performance as a plasticizer. This would involve studying its effects on the glass transition temperature, tensile strength, elongation at break, and other mechanical properties of various polymers.

-

Investigating its biological activity and cytotoxicity. Given the known biological activities of azelaic acid, it is crucial to determine if this compound has any therapeutic potential or if it is biocompatible for applications in materials that may come into contact with biological systems.

By addressing these research gaps, a more complete understanding of this compound can be achieved, potentially unlocking new applications for this compound.

References

- 1. Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dibutyl azelate | C17H32O4 | CID 18016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C23H28O4 | CID 74734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ekwan.github.io [ekwan.github.io]

- 6. chembk.com [chembk.com]

- 7. Synthesis of azelaic acid copolyester plasticizers and their application in PVC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ukm.my [ukm.my]

Methodological & Application

detailed protocol for small-scale dibenzyl azelate synthesis

Application Note: Small-Scale Synthesis of Dibenzyl Azelate

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the small-scale laboratory synthesis of this compound via Fischer esterification of azelaic acid with benzyl alcohol.

Introduction

This compound is a diester of azelaic acid and benzyl alcohol. It finds applications as a plasticizer in polymers and may be of interest in pharmaceutical and cosmetic formulations due to the properties of its parent compounds.[1] This protocol details a straightforward and efficient method for its synthesis on a laboratory scale using Fischer esterification with p-toluenesulfonic acid as a catalyst, a widely used method for ester synthesis. The reaction utilizes a Dean-Stark apparatus to remove water and drive the reaction towards the product.

Reaction Scheme

The overall reaction is the esterification of the two carboxylic acid groups of azelaic acid with two molecules of benzyl alcohol to form this compound and water.

Chemical Reaction:

Azelaic Acid + 2 Benzyl Alcohol ⇌ this compound + 2 H₂O

Experimental Protocol

Materials and Reagents

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Molar Ratio |

| Azelaic Acid | 188.22 | 1.88 g | 10 | 1 |

| Benzyl Alcohol | 108.14 | 2.38 mL (2.48 g) | 23 | 2.3 |

| p-Toluenesulfonic Acid (p-TSA) | 172.20 | 0.17 g | 1 | 0.1 |

| Toluene | - | 50 mL | - | - |

| Saturated NaHCO₃ Solution | - | 2 x 20 mL | - | - |

| Brine | - | 20 mL | - | - |

| Anhydrous MgSO₄ | - | ~2 g | - | - |

| Ethanol | - | As needed | - | - |

| Deionized Water | - | As needed | - | - |

Equipment

-

100 mL round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel (100 mL)

-

Rotary evaporator

-

Crystallization dish

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add azelaic acid (1.88 g, 10 mmol), benzyl alcohol (2.38 mL, 23 mmol), p-toluenesulfonic acid (0.17 g, 1 mmol), and toluene (50 mL).

-

Azeotropic Reflux: Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 3-5 hours or until the theoretical amount of water (0.36 mL) is collected.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a 100 mL separatory funnel.

-

Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), another 20 mL of saturated NaHCO₃ solution, and finally with 20 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

Purification

-

Recrystallization:

-

The crude product, a pale yellow oil or solid, is purified by recrystallization.

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Slowly add deionized water dropwise until the solution becomes cloudy.

-

Gently heat the solution until it becomes clear again.

-

Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.

-

Collect the white crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol/water mixture.

-

Dry the purified this compound in a desiccator.

-

Data Presentation

| Compound | Molecular Weight ( g/mol ) | Mass (g) | Moles (mmol) | Theoretical Yield (g) | Estimated Actual Yield (g) | Estimated Yield (%) |

| Azelaic Acid | 188.22 | 1.88 | 10 | - | - | - |

| This compound | 368.48 | - | - | 3.68 | 3.13 | 85 |

Note: The estimated actual yield is based on a typical 85% yield for this type of reaction.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic methods.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.39-7.29 (m, 10H, Ar-H), 5.11 (s, 4H, -CH₂-Ar), 2.33 (t, J=7.5 Hz, 4H, -O-C(=O)-CH₂-), 1.62 (p, J=7.4 Hz, 4H, -O-C(=O)-CH₂-CH₂-), 1.32 (m, 6H, internal -CH₂-).

-

¹³C NMR (CDCl₃, 100 MHz): δ 173.3, 136.2, 128.5, 128.1, 128.0, 66.1, 34.1, 28.9, 24.8.

-

IR (KBr, cm⁻¹): ~3033 (Ar C-H), 2931, 2856 (Aliphatic C-H), 1730 (C=O, ester), 1165 (C-O).

Experimental Workflow

References

Application Notes and Protocols for Dibenzyl Azelate as a Plasticizer for Polyvinyl Chloride (PVC)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dibenzyl azelate as a potential plasticizer for polyvinyl chloride (PVC). Due to the limited availability of specific performance data for this compound in PVC, data for the structurally related di(2-ethylhexyl) azelate (D2EHAz) is presented as a representative analogue to provide insight into the expected performance characteristics. Standardized protocols for the synthesis of this compound and the evaluation of its performance in PVC are detailed below.

Introduction

Plasticizers are essential additives used to increase the flexibility, workability, and durability of otherwise rigid polymers like PVC. This compound, a diester of azelaic acid and benzyl alcohol, is a high-molecular-weight plasticizer. Azelaic acid, a naturally occurring dicarboxylic acid, is a bio-based building block, making its derivatives attractive as potentially safer and more environmentally friendly alternatives to traditional phthalate-based plasticizers.[1] this compound has been noted for its use in rubber-like polymers, typically incorporated at concentrations of 5–60% by weight.[1] This document outlines the synthesis and evaluation of this compound as a primary plasticizer for PVC.

Synthesis of this compound

A plausible laboratory-scale synthesis of this compound involves the direct esterification of azelaic acid with benzyl alcohol in the presence of an acid catalyst.

Protocol:

-

Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus connected to a condenser, combine azelaic acid (1 molar equivalent), benzyl alcohol (2.2 molar equivalents), and a catalytic amount of p-toluenesulfonic acid (0.02 molar equivalents). Toluene can be used as an azeotropic solvent to facilitate the removal of water.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.

-

Purification: After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Isolation: Remove the solvent and excess benzyl alcohol under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation or column chromatography to yield a clear, viscous liquid.

Performance Evaluation in PVC

The following protocols describe the standard methods for evaluating the performance of this compound as a plasticizer in PVC formulations.

Preparation of PVC Test Specimens

Protocol:

-